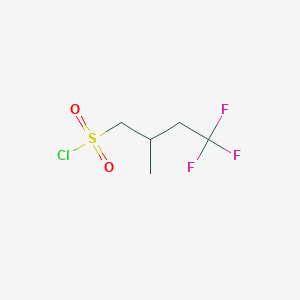![molecular formula C19H14ClN3O6S2 B2585683 N-(1,3-ベンゾジオキソール-5-イル)-2-({5-[(3-クロロフェニル)スルホニル]-6-オキソ-1,6-ジヒドロピリミジン-2-イル}チオ)アセトアミド CAS No. 899724-84-6](/img/new.no-structure.jpg)
N-(1,3-ベンゾジオキソール-5-イル)-2-({5-[(3-クロロフェニル)スルホニル]-6-オキソ-1,6-ジヒドロピリミジン-2-イル}チオ)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1,3-benzodioxol-5-yl-2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide is a useful research compound. Its molecular formula is C19H14ClN3O6S2 and its molecular weight is 479.91. The purity is usually 95%.
BenchChem offers high-quality N-1,3-benzodioxol-5-yl-2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-1,3-benzodioxol-5-yl-2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん活性
1,3-ベンゾジオキソール構造モチーフは、抗がん作用を持つ分子に共通して見られます。 本化合物と類似の化合物は、前立腺がん、膵臓がん、急性リンパ性白血病細胞など、さまざまな癌細胞株を標的にするために設計されています 。1,3-ベンゾジオキソール-5-イル基の存在は、細胞成分と相互作用して癌細胞の増殖を阻害したり、アポトーシスを誘導したりする可能性があります。
抗チューブリン剤
インドール系抗チューブリン剤は、本化合物と構造的に類似しており、癌治療に有望な結果を示しています。 これらの薬剤は、微小管の集合を阻害することで、有糸分裂の阻害と細胞のアポトーシスを引き起こします 。本化合物は、その構造的特徴から、抗チューブリン剤として作用する可能性があります。
抗酸化特性
1,3-ベンゾジオキソール部分を有する化合物は、抗酸化活性も示しています 。抗酸化物質は、神経変性疾患や癌など、さまざまな疾患に関与する酸化ストレスに対抗する上で不可欠です。本化合物は、フリーラジカルを中和する能力について研究する必要があります。
複素環式化合物の合成
本化合物の構造は、新規複素環式化合物を合成する可能性を提供します。 これらの化合物は、その多様な化学的性質と生物活性により、材料科学から薬理学まで、さまざまな用途の可能性があります .
鎮静作用と降圧作用
歴史的に、1,3-ベンゾジオキソール構造を持つ化合物は、鎮静作用と降圧作用と関連付けられています 。本化合物は、高血圧の治療における潜在的な用途や、医療手順における鎮静剤としての用途について調査する必要があります。
特性
CAS番号 |
899724-84-6 |
|---|---|
分子式 |
C19H14ClN3O6S2 |
分子量 |
479.91 |
IUPAC名 |
N-(1,3-benzodioxol-5-yl)-2-[[5-(3-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H14ClN3O6S2/c20-11-2-1-3-13(6-11)31(26,27)16-8-21-19(23-18(16)25)30-9-17(24)22-12-4-5-14-15(7-12)29-10-28-14/h1-8H,9-10H2,(H,22,24)(H,21,23,25) |
InChIキー |
KOVFXVICAHXUPR-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC=C(C(=O)N3)S(=O)(=O)C4=CC(=CC=C4)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


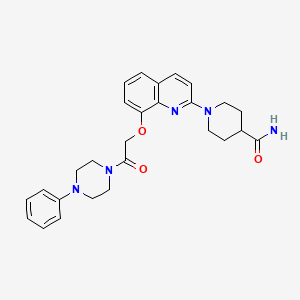
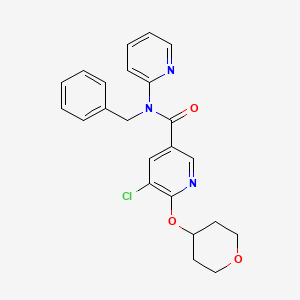
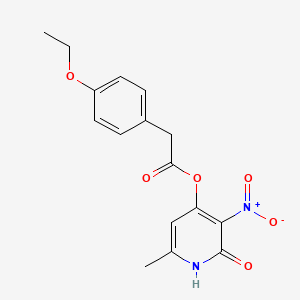
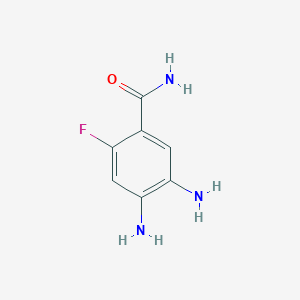
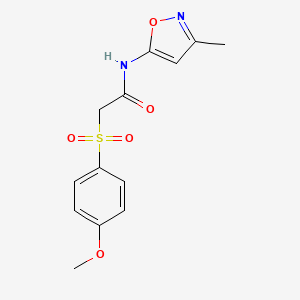

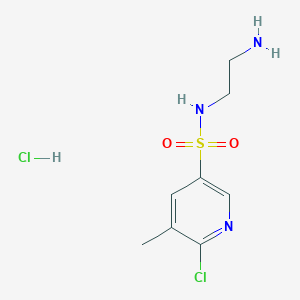
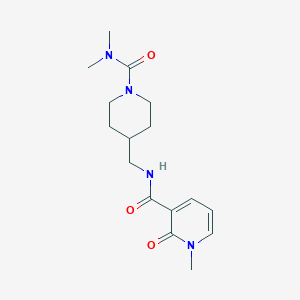
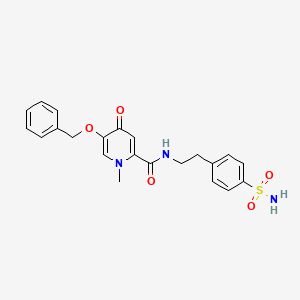
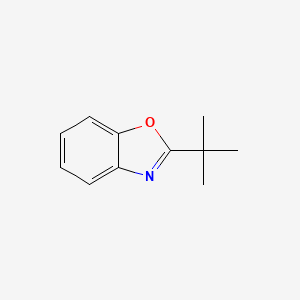
![N'-(3-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2585620.png)
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2585621.png)

